molecular formula C14H15ClFNO2 B5312659 (2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B5312659
M. Wt: 283.72 g/mol
InChI Key: FGVGZMFBWICLOT-VOTSOKGWSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This compound features a chloro-fluorophenyl group and a tetrahydrofuran-2-ylmethyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c15-12-4-1-5-13(16)11(12)6-7-14(18)17-9-10-3-2-8-19-10/h1,4-7,10H,2-3,8-9H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVGZMFBWICLOT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a chloro-fluorobenzene derivative.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: Lacks the fluorine atom, which may affect its chemical properties and reactivity.

    (2E)-3-(2-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: Lacks the chlorine atom, which may influence its biological activity.

    (2E)-3-(2-chloro-6-fluorophenyl)-N-methylprop-2-enamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may alter its solubility and pharmacokinetics.

Uniqueness

The presence of both chloro and fluoro substituents, along with the tetrahydrofuran-2-ylmethyl group, makes (2E)-3-(2-chloro-6-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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